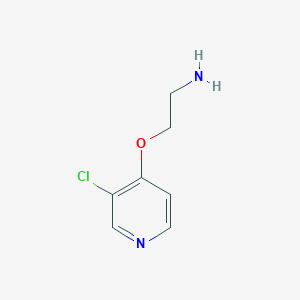

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-(3-chloropyridin-4-yl)oxyethanamine |

InChI |

InChI=1S/C7H9ClN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2 |

InChI Key |

WFELPAISAHCTCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1OCCN)Cl |

Origin of Product |

United States |

Contextualizing the Synthesis of Novel Pyridin 4 Yloxyethylamine Derivatives

The synthesis of novel pyridin-4-yloxyethylamine derivatives is a field of growing importance within medicinal chemistry and materials science. Pyridine (B92270) derivatives, in general, are fundamental components in the development of a wide array of functional molecules. nbinno.com The pyridine ring's unique electronic properties and its capacity to act as a bioisostere for other aromatic systems make it a valuable scaffold in drug design. nbinno.com The incorporation of an ethylamine (B1201723) side chain through an ether linkage introduces flexibility and functional groups that can be crucial for molecular interactions and further chemical modifications. The exploration of new synthetic routes to create diverse libraries of such compounds is a continuous effort in the scientific community, aiming to uncover molecules with enhanced biological activities or novel material properties. mdpi.com

The Role of Halogenated Pyridine Scaffolds in Advanced Organic Synthesis Research

Halogenated pyridines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The presence of a halogen atom, such as chlorine in the 3-position of the pyridine (B92270) ring in 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine, significantly influences the molecule's reactivity and physicochemical properties. Halogens can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a versatile handle for constructing more complex molecular architectures. acs.org The regioselective introduction of halogens onto the pyridine ring is a subject of ongoing research, as the position of the halogen can dramatically affect the biological activity and synthetic utility of the resulting compound. researchgate.netmdpi.com The chloro-substituent in the target molecule, therefore, marks it as a valuable intermediate for further synthetic transformations. mdpi.com

| Property | Description |

| Reactivity | The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. |

| Cross-Coupling | Halogenated pyridines are common substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. |

| Physicochemical Properties | The electronegativity and size of the chlorine atom can alter the electronic distribution within the pyridine ring, affecting properties like pKa, lipophilicity, and metabolic stability. |

| Biological Activity | The presence and position of a halogen can be critical for a molecule's interaction with biological targets, often enhancing binding affinity or modifying its pharmacological profile. |

Overview of Amine Ether Linkages in Contemporary Chemical Research

The combination of an amine and an ether group, as seen in the ethan-1-amine and oxy linkage of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine, is a common and important structural motif in modern chemistry. Amine functional groups are ubiquitous in biologically active molecules, often playing a crucial role in receptor binding and influencing solubility. researchgate.net The basicity of the amine allows for the formation of salts, which can improve a compound's bioavailability. nih.gov Ether linkages, on the other hand, provide structural stability and can influence a molecule's conformation and lipophilicity. The strategic incorporation of amine-ether linkages is a key aspect of designing molecules with specific therapeutic or material properties.

Academic Gaps and Research Opportunities for 2 3 Chloropyridin 4 Yl Oxy Ethan 1 Amine

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting logical pathways for its synthesis. The most apparent disconnections are at the ether linkage (C-O bond) and the amine group (C-N bond).

Disconnection 1: Ether Linkage

The primary retrosynthetic disconnection is at the ether bond connecting the pyridine ring and the ethanolamine (B43304) side chain. This leads to two key synthons: a 3-chloropyridin-4-ol fragment and a 2-aminoethyl cation equivalent. These synthons correspond to readily available or synthetically accessible starting materials.

Synthon A: 3-chloro-4-hydroxypyridine (B116241) or 3-chloro-4-halopyridine.

Synthon B: Ethanolamine or a protected version, such as N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethanol.

This approach simplifies the synthesis into a nucleophilic substitution reaction, either a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr).

Disconnection 2: C-N Bond

An alternative disconnection can be made at the C-N bond of the ethanolamine moiety. This would involve first forming the 2-((3-chloropyridin-4-yl)oxy)ethanol intermediate, followed by the conversion of the terminal hydroxyl group into a primary amine. This pathway adds steps but can be advantageous if direct etherification with ethanolamine proves challenging due to the nucleophilicity of the amine group.

Based on this analysis, the most direct and efficient forward synthesis would involve coupling a pre-functionalized 3-chloropyridin-4-ol with a suitable ethanolamine derivative.

Conventional Multi-Step Synthesis Pathways

Conventional syntheses typically involve a stepwise construction of the molecule, focusing on the sequential formation of the key bonds and the introduction of the required functional groups.

The formation of the ether linkage is a critical step. Two primary methods are viable: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com In this context, 3-chloro-4-hydroxypyridine is deprotonated with a suitable base to form the corresponding pyridin-4-oxide anion. This anion then acts as a nucleophile, attacking an electrophilic 2-aminoethyl equivalent, such as 2-bromoethanamine or, more commonly, a protected version like N-(2-bromoethyl)phthalimide to avoid self-condensation.

Reactants: 3-chloro-4-hydroxypyridine and an N-protected 2-haloethanamine.

Conditions: A strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO, or THF). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly relevant for pyridine rings, which are electron-deficient and thus susceptible to nucleophilic attack, especially at the C2 and C4 positions. stackexchange.comnih.gov This approach would typically utilize a starting material like 3,4-dichloropyridine (B130718). The C4 position is generally more activated towards nucleophilic attack than the C2 position. stackexchange.comstackexchange.com Ethanolamine, acting as the nucleophile, would selectively displace the chlorine atom at the C4 position. The amine group of ethanolamine may require protection to prevent it from acting as a competing nucleophile.

| Reaction Type | Pyridine Substrate | Ethanolamine Derivative | Typical Base | Typical Solvent |

| Williamson Ether Synthesis | 3-chloro-4-hydroxypyridine | N-(2-bromoethyl)phthalimide | K₂CO₃, NaH | DMF, Acetonitrile (B52724) |

| SNAr | 3,4-Dichloropyridine | Ethanolamine (or Boc-protected) | K₂CO₃, Et₃N | DMSO, NMP |

The primary amine functionality is typically introduced either by using ethanolamine directly in the etherification step or by deprotecting a protected amine in a final step.

Direct Amination: If ethanolamine is used directly in an SNAr reaction with 3,4-dichloropyridine, the amine is incorporated in a single step. However, the free amine can compete with the hydroxyl group as a nucleophile, potentially leading to N-alkylation side products. Careful control of reaction conditions is necessary to favor O-alkylation.

Deprotection Strategies: To avoid side reactions and improve yields, it is common to use an N-protected ethanolamine derivative. The choice of protecting group is crucial for ensuring stability during the etherification step and allowing for efficient removal afterward.

Phthalimide (B116566) Group: N-(2-bromoethyl)phthalimide is a common reagent in Williamson ether synthesis. The phthalimide group is robust and is typically removed in a final step using hydrazine (B178648) (Ing-Manske procedure) or sodium borohydride (B1222165) in an alcohol.

Boc Group (tert-Butoxycarbonyl): 2-((tert-butoxycarbonyl)amino)ethanol can be used for the etherification. The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), which are generally mild and compatible with the rest of the molecule.

An alternative, though more lengthy, route involves a two-step conversion of a terminal alcohol. The synthesis would first produce 2-((3-chloropyridin-4-yl)oxy)ethan-1-ol. This intermediate's hydroxyl group can then be converted to an amine via mesylation or tosylation, followed by substitution with an azide (B81097) (N₃⁻) and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄).

The regioselective introduction of the chlorine atom at the C3 position of the pyridine ring is a significant synthetic challenge due to the electronic properties of the heterocycle. nih.govacs.orgthieme-connect.comnih.gov Direct electrophilic halogenation of pyridine typically favors the C3 and C5 positions, but can lead to mixtures and require harsh conditions. For 4-hydroxypyridine, the situation is further complicated by the activating nature of the hydroxyl group.

Therefore, the most effective strategy is to begin with a pyridine precursor that already contains the desired halogen at the correct position.

Use of Pre-halogenated Starting Materials: The synthesis most logically starts from commercially available or readily synthesized 3-chloro-4-hydroxypyridine . lookchem.comchemneo.com This precursor contains the necessary functionalities in the correct orientation, circumventing the challenges of regioselective chlorination on a pre-formed pyridyloxy scaffold. The synthesis of 3-chloro-4-hydroxypyridine itself can be achieved from precursors like pyridin-4-ol through controlled chlorination. lookchem.com

| Strategy | Description | Advantage | Disadvantage |

| Direct Chlorination | Electrophilic chlorination of a 4-pyridyloxyethane intermediate. | Fewer steps if successful. | Poor regioselectivity, potential for over-chlorination, harsh conditions. |

| Pre-functionalized Precursor | Start the synthesis with 3-chloro-4-hydroxypyridine. | High regioselectivity, milder subsequent reaction conditions. | Relies on the availability of the starting material. |

Advanced Synthetic Methodologies

To improve efficiency, reduce waste, and shorten reaction times, advanced methodologies such as one-pot sequences are highly desirable.

A one-pot synthesis combines multiple reaction steps in a single vessel without isolating intermediates, thereby saving time, solvents, and resources. nih.govbeilstein-journals.org For the synthesis of this compound, a potential one-pot procedure could merge the etherification and deprotection steps.

For instance, after performing a Williamson ether synthesis using 3-chloro-4-hydroxypyridine and N-(2-bromoethyl)phthalimide in a solvent like DMF with K₂CO₃ as the base, hydrazine could be added directly to the reaction mixture (after cooling) to cleave the phthalimide group and yield the final product. This would consolidate two distinct synthetic operations into a single, streamlined process.

Catalytic Approaches in the Synthesis of this compound

The core structure of this compound features a C-O ether linkage between a chloropyridine ring and an ethanolamine moiety. The formation of this aryl ether bond is a key step in the synthesis and is often amenable to catalytic methods. Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds.

Copper-Catalyzed C-O Coupling (Ullmann Condensation):

The Ullmann condensation is a classic method for forming aryl ethers, traditionally involving the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern modifications of this reaction have rendered it catalytic and more versatile, operating under milder conditions. In the context of synthesizing this compound, a plausible approach involves the copper-catalyzed coupling of 3-chloro-4-hydroxypyridine with a suitably protected 2-aminoethanol derivative, such as 2-(boc-amino)ethanol, followed by deprotection. Alternatively, the reaction could proceed via the coupling of a 3,4-dihalopyridine with 2-aminoethanol, though regioselectivity could be a challenge.

Key features of modern copper-catalyzed C-O coupling reactions include the use of various copper(I) or copper(II) salts as catalysts or pre-catalysts, often in the presence of a ligand to facilitate the reaction. The choice of ligand, base, and solvent is critical for achieving high yields.

Nickel-Catalyzed C-O Cross-Coupling:

Recent advancements in catalysis have identified nickel-based systems as effective for C-O cross-coupling reactions, particularly with challenging substrates like heteroaryl chlorides. nih.gov A nickel-catalyzed approach to this compound would likely involve the reaction of 3,4-dichloropyridine or 3-chloro-4-fluoropyridine (B1587791) with 2-aminoethanol in the presence of a nickel catalyst and a suitable ligand. The use of a bisphosphine ligand in conjunction with a nickel precursor, such as Ni(COD)₂, has been shown to be effective for the O-arylation of phenols with chloropyridines. nih.gov

| Catalytic System | Key Features | Potential Substrates for Target Synthesis | General Reaction Conditions |

|---|---|---|---|

| Copper-Catalyzed (Ullmann Type) | - Use of Cu(I) or Cu(II) salts

| - 3-chloro-4-hydroxypyridine and a protected 2-aminoethanol

| - Temperature: 80-140 °C

|

| Nickel-Catalyzed | - Effective for less reactive aryl chlorides

| - 3,4-dichloropyridine and 2-aminoethanol | - Temperature: 80-120 °C

|

Solid-Phase and Supported Synthesis Techniques for Analogues

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the potential for automation. The synthesis of analogues of this compound can be envisioned using solid-phase methodologies.

A general strategy would involve anchoring a suitable building block to a solid support, such as a Merrifield or Wang resin, followed by sequential reactions to build the target molecule or its analogues. For instance, a resin-bound 3-chloropyridine-4-ol could be reacted with a variety of amino alcohols in the solution phase. Alternatively, a resin-bound amino alcohol could be reacted with different substituted chloropyridines.

Example of a Potential Solid-Phase Approach:

Immobilization: 3-Chloro-4-hydroxypyridine could be attached to a suitable resin, for example, a Wang resin, via its hydroxyl group.

Coupling: The resin-bound chloropyridinol would then be subjected to a nucleophilic aromatic substitution reaction with a library of different amino alcohols. This step could be promoted by a suitable base.

Cleavage: The final products, a library of this compound analogues, would be cleaved from the solid support, typically under acidic conditions (e.g., trifluoroacetic acid).

The efficiency of each step, particularly the coupling and cleavage, would need to be optimized to ensure high purity of the final compounds. The use of solid-supported reagents and scavengers can further enhance the purity of the products obtained from solid-phase synthesis. Research has demonstrated the feasibility of synthesizing diaryl ethers on solid supports using copper(I)-mediated coupling, which could be adapted for the synthesis of pyridyl ether analogues. nih.gov

| Step | Description | Common Reagents and Resins |

|---|---|---|

| 1. Resin Functionalization | Attachment of a starting material to the solid support. | - Merrifield resin (chloromethylated polystyrene)

|

| 2. Elongation/Modification | Stepwise addition of building blocks to the resin-bound substrate. | - Coupling reagents (e.g., for amide bond formation)

|

| 3. Cleavage | Release of the final product from the solid support. | - Trifluoroacetic acid (TFA)

|

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of this compound are critical steps to obtain a compound of high purity for subsequent applications. The basic nature of the amine group and the presence of the pyridine ring influence the choice of purification methods.

Acid-Base Extraction:

A fundamental and highly effective technique for separating basic compounds like this compound from non-basic impurities is acid-base extraction. researchgate.net The crude reaction mixture, dissolved in an organic solvent, can be washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

Chromatography:

Column chromatography is a widely used method for the purification of organic compounds. For basic amines, standard silica (B1680970) gel can sometimes lead to poor separation due to strong interactions between the basic compound and the acidic silica. To mitigate this, several strategies can be employed:

Addition of a Basic Modifier: A small amount of a volatile base, such as triethylamine (B128534) or ammonia, can be added to the eluent to suppress the interaction between the basic analyte and the silica gel.

Use of Treated Silica: Silica gel that has been pre-treated with a base can also be used.

Alternative Stationary Phases: For challenging separations, alternative stationary phases like alumina (B75360) (basic or neutral) or amine-functionalized silica can be more effective.

Reversed-Phase Chromatography: In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This technique can be very effective for the purification of polar and basic compounds.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. If this compound is a solid, or if it can be converted into a stable crystalline salt (e.g., a hydrochloride or hydrobromide salt), recrystallization can be an excellent final purification step. rochester.edunih.gov The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. mt.com For pyridinium (B92312) salts, common recrystallization solvents include ethanol (B145695), methanol (B129727), or mixtures with less polar solvents like diethyl ether or acetone. rochester.edunih.govresearchgate.net

| Technique | Principle | Application for the Target Compound | Key Considerations |

|---|---|---|---|

| Acid-Base Extraction | Separation based on the differential solubility of the neutral and protonated forms of the amine. researchgate.net | Effective for removing non-basic impurities. | The product must be stable under acidic and basic conditions. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Useful for separating the product from closely related impurities. | May require basic modifiers or specialized stationary phases for basic amines. |

| Recrystallization | Purification based on the differential solubility of the compound and impurities in a solvent at different temperatures. mt.com | Can provide highly pure crystalline material, often as a salt. rochester.edunih.gov | Requires the compound to be a solid with suitable solubility properties. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Elucidation Strategies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary methods used to establish the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of similar structures, such as 2-chloropyridine (B119429) and 4-aminopyridine (B3432731) derivatives. chemicalbook.comchemicalbook.com The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C5, being adjacent to the oxygen-bearing carbon, would likely be the most deshielded of the ring protons after the proton at C2. The proton at C2, adjacent to the nitrogen and the chlorine atom, is expected at a significant downfield shift. The methylene (B1212753) protons of the ethanamine side chain (-OCH₂CH₂NH₂) would appear as distinct signals, likely triplets, in the upfield region. The protons of the -OCH₂- group are deshielded by the adjacent oxygen and aromatic ring, while the -CH₂NH₂ protons are influenced by the amine group. The amine protons (-NH₂) themselves would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The pyridine ring carbons are expected in the δ 110-160 ppm range. The carbon atom C3, bonded to the electronegative chlorine atom, and C4, bonded to the ether oxygen, would show significant downfield shifts. chemicalbook.com The carbons of the ethylamino side chain would appear at higher field strengths. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning these signals. mdpi.com HSQC correlates directly bonded proton and carbon signals, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular structure by connecting different fragments.

Interactive Data Table: Predicted NMR Assignments for this compound

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H2 (Pyridine) | ¹H | 8.3 - 8.5 | s | - |

| H5 (Pyridine) | ¹H | 8.1 - 8.3 | d | ~5-6 |

| H6 (Pyridine) | ¹H | 6.8 - 7.0 | d | ~5-6 |

| -OCH₂- | ¹H | 4.1 - 4.3 | t | ~5 |

| -CH₂NH₂ | ¹H | 3.0 - 3.2 | t | ~5 |

| -NH₂ | ¹H | 1.5 - 2.5 | br s | - |

| C2 (Pyridine) | ¹³C | ~150 | - | - |

| C3 (Pyridine) | ¹³C | ~125 | - | - |

| C4 (Pyridine) | ¹³C | ~160 | - | - |

| C5 (Pyridine) | ¹³C | ~145 | - | - |

| C6 (Pyridine) | ¹³C | ~110 | - | - |

| -OCH₂- | ¹³C | ~68 | - | - |

| -CH₂NH₂ | ¹³C | ~41 | - | - |

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group should appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic ethyl chain will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net A key feature would be the strong C-O-C asymmetric stretching of the aryl-alkyl ether linkage, typically found around 1200-1250 cm⁻¹. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, usually between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyridine ring, which are often strong in Raman spectra. researchgate.netresearchgate.net The C-Cl stretch may also be more clearly observed. Comparing the IR and Raman spectra helps to confirm assignments, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, according to the rule of mutual exclusion for centrosymmetric molecules (though not strictly applicable here, the principle of complementary information holds).

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aryl-Alkyl Ether (Ar-O-CH₂) | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl-Alkyl Ether (Ar-O-CH₂) | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Aryl Halide (Ar-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule. The molecular formula for this compound is C₇H₉ClN₂O, giving a monoisotopic mass of approximately 172.04 Da. nih.gov

Molecular Ion and Isotopic Pattern: In electron ionization (EI) or soft ionization techniques like electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, confirming the presence of one chlorine atom.

Fragmentation Pattern: The fragmentation of the molecular ion provides a "fingerprint" that helps to elucidate the structure. For this compound, several key fragmentation pathways are predictable:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org This would result in the loss of the CH₂NH₂ group and the formation of a stable iminium ion with m/z = 30 ([CH₂NH₂]⁺), which is often a base peak for primary amines.

Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage. Cleavage between the ethyl group and the oxygen would lead to the formation of a chloropyridinoxy radical and an ethylamine (B1201723) cation, or vice-versa. More likely is the cleavage of the aryl C-O bond, leading to a [M - C₅H₃ClN]⁺ fragment, or cleavage of the alkyl C-O bond, yielding a chloropyridinoxy cation [C₅H₃ClNO]⁺ at m/z ≈ 128/130.

Cleavage of the Side Chain: Loss of the entire ethoxyethanamine side chain as a neutral molecule from the protonated molecular ion could occur, leading to a protonated 3-chloro-4-hydroxypyridine fragment.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 172 | 174 | [C₇H₉ClN₂O]⁺ | Molecular Ion (M⁺) |

| 142 | 144 | [C₇H₈ClN₂]⁺ | Loss of CH₂O |

| 128 | 130 | [C₅H₃ClNO]⁺ | Cleavage of alkyl C-O bond |

| 30 | - | [CH₄N]⁺ | Alpha-cleavage at amine ([CH₂NH₂]⁺) |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts/Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not widely published, analysis of a related structure, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, provides insight into the type of information that can be obtained. mdpi.com

A single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity established by NMR and provide accurate geometric parameters. For instance, the C-Cl, C-O, C-N, and various C-C bond lengths could be measured with high precision. mdpi.com The planarity of the pyridine ring and the conformation of the flexible ethanamine side chain would be clearly defined.

Crucially, this technique elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding and van der Waals forces. In the crystal lattice of this compound, the primary amine group (-NH₂) is expected to act as a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen can act as hydrogen bond acceptors. This could lead to the formation of extended networks (e.g., chains or sheets) in the solid state, significantly influencing the material's physical properties like melting point and solubility. Analysis of salts or co-crystals could reveal different hydrogen bonding motifs and packing arrangements.

Advanced Spectroscopic Methods for Conformational Analysis

The ethanamine side chain of this compound possesses rotational freedom around the C-O and C-C single bonds, leading to multiple possible conformations (rotamers). Advanced spectroscopic methods can be used to study these conformational preferences and the energy barriers between them.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If the rate of interconversion between conformers is slow on the NMR timescale at low temperatures, separate signals for each conformer may be observed. As the temperature is raised, these signals will broaden and coalesce into an averaged signal. Analysis of these changes can provide thermodynamic and kinetic data about the conformational equilibrium.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity. For this molecule, NOE correlations could be observed between the protons of the ethanamine chain and the protons on the pyridine ring (specifically H5). The strength of these correlations would provide evidence for the preferred orientation of the side chain relative to the ring, helping to define the dominant conformation in solution.

Computational Modeling: While not a spectroscopic method, computational chemistry (e.g., using Density Functional Theory, DFT) is often used in conjunction with spectroscopy. Theoretical calculations can predict the geometries and relative energies of different stable conformers, as well as their expected spectroscopic signatures (NMR shifts, vibrational frequencies). researchgate.net Comparing these calculated data with experimental results provides a powerful approach to confirming conformational assignments.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical reactivity.

The most critical orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mahendrapublications.comijesit.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen and nitrogen atoms of the side chain and the pyridine ring nitrogen. In contrast, the LUMO is likely distributed over the chloropyridinyl ring, influenced by the electron-withdrawing chlorine atom. This distribution facilitates charge transfer from the side chain to the aromatic ring.

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mahendrapublications.comnih.gov A high ionization potential and low electron affinity, associated with a large HOMO-LUMO gap, indicate high chemical stability. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for this compound Calculations are typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p). The values presented are illustrative for a molecule of this type.

| Parameter | Definition | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.6 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.9 | Indicates chemical reactivity and kinetic stability mahendrapublications.com |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.6 | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.05 | Global tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.45 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ2 / 2η | 3.35 | Propensity to accept electrons |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. The this compound molecule possesses significant conformational freedom due to the rotatable single bonds in its oxyethanamine side chain.

Conformational analysis is performed to identify the most stable, low-energy arrangements (conformers) of the molecule. Molecular mechanics (MM) methods offer a computationally efficient way to scan the potential energy surface by systematically rotating the key dihedral angles. These angles include the C-C-O-C, C-N-C-C, and N-C-C-O torsions of the side chain.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time, taking into account temperature and solvent effects. researchgate.netnih.gov These simulations can reveal the preferred conformations in a solution environment and the transitions between them, offering a more realistic representation of the molecule's behavior. rsc.orgacs.org The flexibility of the side chain can significantly impact how the molecule interacts with biological targets or organizes in condensed phases. rsc.org

Table 2: Hypothetical Low-Energy Conformers of this compound Relative energies and dihedral angles are illustrative and would be determined from potential energy surface scans or MD simulations.

| Conformer | Dihedral Angle 1 (C4-O-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 | An extended side chain conformation, often favored in nonpolar environments. |

| 2 | ~180° (anti) | ~180° (anti) | 0.75 | A fully extended conformation. |

| 3 | ~70° (gauche) | ~60° (gauche) | 1.50 | A more compact, folded conformation, potentially stabilized by intramolecular interactions or polar solvents. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirms molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. bohrium.com Calculations are often performed on the optimized low-energy conformers, and the resulting shifts are averaged based on their Boltzmann population. Comparing the calculated chemical shifts with experimental spectra helps to validate the proposed structure and assign specific resonances to individual atoms.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. arxiv.org These calculations yield the frequencies and intensities of the fundamental vibrational modes. bohrium.comnih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental spectra. This analysis allows for the precise assignment of spectral bands to specific molecular motions, such as C-H stretches, N-H bends, C-O stretches, and pyridine ring vibrations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are illustrative and referenced against TMS. Actual values depend on the solvent and computational level.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Pyridine, pos. 2) | 8.3 | C (Pyridine, pos. 2) | 150.0 |

| H (Pyridine, pos. 5) | 7.0 | C (Pyridine, pos. 3) | 122.0 |

| H (Pyridine, pos. 6) | 8.4 | C (Pyridine, pos. 4) | 158.0 |

| H (-OCH2-) | 4.2 | C (Pyridine, pos. 5) | 112.0 |

| H (-CH2N-) | 3.1 | C (Pyridine, pos. 6) | 152.0 |

| H (-NH2) | 1.9 (variable) | C (-OCH2-) | 68.0 |

| C (-CH2N-) | 41.5 |

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Frequencies are typically scaled to improve comparison with experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (asymmetric) | 3400 - 3500 | Stretching of the amine N-H bonds. |

| C-H stretch (aromatic) | 3050 - 3150 | Stretching of C-H bonds on the pyridine ring. |

| C-H stretch (aliphatic) | 2850 - 2960 | Stretching of C-H bonds on the ethyl side chain. |

| C=N/C=C stretch (ring) | 1550 - 1600 | Vibrations of the pyridine ring framework. |

| N-H bend (scissoring) | 1590 - 1650 | Bending motion of the -NH2 group. |

| C-O stretch (aryl-ether) | 1230 - 1270 | Stretching of the ether linkage. |

| C-Cl stretch | 700 - 800 | Stretching of the carbon-chlorine bond. |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, a plausible reaction to study is nucleophilic aromatic substitution (SNAr), where the chlorine atom on the pyridine ring is displaced by a nucleophile. nih.govrsc.org

Table 5: Illustrative Energy Profile for a Hypothetical SNAr Reaction Reaction: 2-((3-Cl-Py)oxy)ethan-1-amine + Nu⁻ → 2-((3-Nu-Py)oxy)ethan-1-amine + Cl⁻

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (amine + nucleophile) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate, corresponding to the formation/breaking of bonds. | +20.5 |

| Intermediate (Meisenheimer Complex) | A transient, stabilized intermediate where the nucleophile has added to the ring. | +12.0 |

| Products | Final products (substituted amine + chloride) | -15.0 |

Solvent Effects on Molecular Structure and Reactivity

Chemical processes in the laboratory are almost always carried out in a solvent, which can have a profound impact on molecular structure, stability, and reactivity. researchgate.netacs.org Computational models can account for these solvent effects in several ways.

Implicit (or continuum) solvation models treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and effective at capturing the general effects of solvent polarity on charge stabilization. semanticscholar.org For example, polar solvents are expected to stabilize charged or highly polar species, such as transition states in SNAr reactions, potentially lowering the activation energy and accelerating the reaction. acs.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of the title compound and water or alcohol molecules. rsc.org These specific interactions can significantly influence conformational preferences and reaction pathways.

Table 6: Illustrative Effect of Solvent Polarity on Molecular Properties Values show hypothetical changes in properties when moving from a nonpolar to a polar solvent.

| Property | Gas Phase (ε=1) | Chloroform (ε=4.8) | Water (ε=78.4) | Interpretation |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.9 | 4.8 | 4.7 | Polar solvents can slightly decrease the gap, suggesting a minor increase in reactivity. |

| Dipole Moment (Debye) | 3.1 | 3.8 | 4.5 | The molecule's dipole moment increases in polar solvents due to charge separation stabilization. |

| SNAr Activation Energy (kcal/mol) | +25.0 | +22.1 | +20.5 | Polar solvents stabilize the polar transition state, lowering the energy barrier and increasing the reaction rate. |

Reactivity, Derivatization, and Transformation Studies of 2 3 Chloropyridin 4 Yl Oxy Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine is a key site for derivatization. Its nucleophilic character allows for the formation of a variety of carbon-nitrogen and nitrogen-sulfur bonds, which are fundamental transformations in medicinal and materials chemistry.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under standard conditions.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), affords the corresponding N-acylated products. This transformation is crucial for incorporating the 2-((3-chloropyridin-4-yl)oxy)ethylamino moiety into larger molecular frameworks. For instance, reaction with an acyl chloride like benzoyl chloride would yield N-(2-((3-chloropyridin-4-yl)oxy)ethyl)benzamide. A notable study on analogous 3-halo-4-aminopyridines demonstrated that reaction with acyl chlorides in the presence of triethylamine leads to N-acylated intermediates. organic-chemistry.org

Sulfonylation: Similarly, sulfonylation is achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in a solvent like dichloromethane (B109758) or pyridine, which can also act as the base. This reaction produces the corresponding sulfonamide, a functional group prevalent in many pharmaceutical compounds. The general synthesis of sulfonamides by coupling an amine with a sulfonyl chloride under basic conditions is a well-established and robust method.

Table 1: Representative Acylation and Sulfonylation Reactions An interactive data table presenting examples of acylation and sulfonylation reactions.

| Reagent | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|

| Benzoyl chloride | C₁₄H₁₃ClN₂O₂ | N-(2-((3-chloropyridin-4-yl)oxy)ethyl)benzamide | Triethylamine, CH₂Cl₂ |

| Acetic anhydride | C₉H₁₁ClN₂O₂ | N-(2-((3-chloropyridin-4-yl)oxy)ethyl)acetamide | Pyridine, 0°C to rt |

| p-Toluenesulfonyl chloride | C₁₄H₁₅ClN₂O₃S | N-(2-((3-chloropyridin-4-yl)oxy)ethyl)-4-methylbenzenesulfonamide | Pyridine, CH₂Cl₂ |

Schiff Base Formation and Reductive Amination

The primary amine functionality allows for the construction of larger, more complex amine derivatives through Schiff base formation and subsequent reductive amination.

Schiff Base Formation: The condensation reaction between this compound and an aldehyde or ketone yields a Schiff base (an imine). This reaction is typically catalyzed by a trace amount of acid and involves the removal of water to drive the equilibrium toward the product. For example, reacting the title compound with an aromatic aldehyde like 4-chlorobenzaldehyde (B46862) in a solvent such as dichloromethane or ethanol (B145695) leads to the formation of the corresponding N-benzylidene imine. nih.govwikipedia.org

Reductive Amination: While direct alkylation of amines can lead to over-alkylation, reductive amination offers a controlled method for producing secondary and tertiary amines. nih.gov This two-step, often one-pot, process involves the initial formation of a Schiff base, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govorganic-chemistry.org However, studies on the closely related 3-amino-4-chloropyridine (B21944) have shown that standard reductive amination conditions can be ineffective due to the basicity of the pyridine nitrogen, which can buffer the reaction and hinder imine formation or reduction. researchgate.net More specialized conditions, such as using a combination of trifluoroacetic acid (TFA) and a robust reducing agent, may be necessary to achieve high yields. researchgate.net

Table 2: Reductive Amination of this compound with Various Carbonyls An interactive data table showing potential products from reductive amination.

| Carbonyl Compound | Intermediate Schiff Base | Final Product | Reducing Agent |

|---|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-2-((3-chloropyridin-4-yl)oxy)ethan-1-amine | N-benzyl-2-((3-chloropyridin-4-yl)oxy)ethan-1-amine | NaBH(OAc)₃ |

| Acetone | N-(propan-2-ylidene)-2-((3-chloropyridin-4-yl)oxy)ethan-1-amine | N-isopropyl-2-((3-chloropyridin-4-yl)oxy)ethan-1-amine | NaBH₃CN |

Cyclization Reactions Utilizing the Amine Moiety

The bifunctional nature of this compound, possessing both a nucleophilic amine and a tethered ether linkage, makes it a valuable precursor for synthesizing heterocyclic structures.

Oxazoline (B21484) Formation: One significant cyclization pathway involves the formation of 2-oxazolines. This can be achieved by first acylating the primary amine to form an N-(2-hydroxyethyl)amide derivative (as the ether can be considered a masked alcohol equivalent in terms of the amino-alcohol relationship). This amide intermediate can then undergo intramolecular cyclodehydration to yield a 2-substituted oxazoline ring. nih.gov This cyclization is typically promoted by dehydrating agents such as diethylaminosulfur trifluoride (DAST) or under acidic conditions. irb.hr This reaction provides a route to chiral ligands and pharmacologically relevant scaffolds.

Imidazopyridine Synthesis: While requiring modification of the pyridine ring, the amine moiety is critical for building fused heterocyclic systems like imidazo[4,5-c]pyridines. In analogous systems, a 3,4-diaminopyridine (B372788) is a key starting material. If the chlorine atom at the C-3 position of the title compound were to be replaced by an amino group, the resulting diamine could undergo condensation with reagents like orthoformates or aldehydes to construct the fused imidazole (B134444) ring, a core structure in many bioactive molecules. researchgate.net

Reactions at the Halogenated Pyridine Ring

The 3-chloro-4-oxypyridine moiety presents opportunities for functionalization through reactions that target the halogenated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Moiety

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-documented process. The electron-withdrawing nature of the ring nitrogen atom deactivates the ring toward electrophilic attack but activates it for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions.

In this compound, the chlorine atom is at the C-3 (meta) position relative to the nitrogen, which is typically the least reactive position for SNAr. Direct displacement of the C-3 chlorine by an external nucleophile is therefore challenging and generally requires harsh conditions or the presence of additional activating groups.

However, an interesting intramolecular SNAr has been reported for related 3-halo-4-aminopyridines. organic-chemistry.org In this process, after N-acylation of the 4-amino group, the intermediate undergoes an intramolecular rearrangement where a nucleophilic center attacks the C-3 position, displacing the halogen. While the ethanamine side chain of the title compound does not lend itself directly to this specific rearrangement, this precedent suggests that intramolecular cyclizations involving nucleophilic attack at the C-3 position are feasible under certain conditions, potentially leading to novel fused ring systems.

Modifications of the Ether Linkage

The ether bond in this compound is a key structural component that dictates the spatial orientation of the aminoethyl side chain relative to the pyridine ring. Modification of this linkage is a critical strategy for altering the molecule's physicochemical properties, metabolic stability, and target-binding interactions. Key transformations include ether cleavage and bioisosteric replacement.

Ether Bond Cleavage: While the aryl ether bond is generally stable, its cleavage can be accomplished under specific catalytic conditions. Research on related aryl pyridyl ethers has demonstrated that nickel-catalyzed cross-coupling reactions can selectively cleave the C(aryl)–O(pyridyl) bond. acs.orgresearchgate.net For instance, catalysts like NiCl2(PCy3)2 can facilitate the reaction of aryl 2-pyridyl ethers with organozinc reagents, leading to the formation of new carbon-carbon bonds. acs.org Such methodologies could potentially be adapted to cleave the ether linkage in the title compound, allowing for the complete removal of the aminoethoxy group or its replacement.

Bioisosteric Replacement: A more common strategy in medicinal chemistry is the bioisosteric replacement of the ether oxygen to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. A prime bioisostere for an ether linkage is a thioether. The synthesis of the corresponding thioether, 2-((3-chloropyridin-4-yl)thio)ethan-1-amine, could be achieved by reacting 3-chloro-4-mercaptopyridine with 2-chloroethan-1-amine or a related precursor. The synthesis of pyridyl-thioethers is well-established, often proceeding through the nucleophilic substitution of a chloropyridine with a suitable thiol. znaturforsch.comresearchgate.net This replacement of oxygen with sulfur alters bond angles, length, and electronic properties, which can significantly impact biological activity.

| Original Linkage | Bioisosteric Replacement | Potential Synthetic Precursor | Key Property Change |

|---|---|---|---|

| Ether (-O-) | Thioether (-S-) | 3-Chloro-4-mercaptopyridine | Increased lipophilicity, altered bond angle and length |

| Ether (-O-) | Amine (-NH-) | 3-Chloro-N-(2-aminoethyl)pyridin-4-amine | Introduction of H-bond donor, increased polarity |

| Ether (-O-) | Methylene (B1212753) (-CH2-) | 4-(2-Aminoethyl)-3-chloropyridine | Increased flexibility, removal of H-bond acceptor |

Development of Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Chemical Systems

The primary amine of this compound is a prime functional handle for derivatization to explore SAR. nih.govnih.govnih.gov By systematically modifying this group, researchers can probe the structural requirements for biological activity, optimize potency, and improve pharmacokinetic properties. Common derivatization strategies include the formation of amides, ureas, and sulfonamides.

Amide Formation: The reaction of the primary amine with carboxylic acids, acid chlorides, or acid anhydrides yields a diverse range of N-acyl derivatives. sphinxsai.com This transformation introduces a variety of substituents (R groups) that can explore different binding pockets of a biological target. The amide bond itself is a key structural motif in many pharmaceuticals, acting as a rigidifying element and a hydrogen bond donor/acceptor.

Urea (B33335) Formation: Urea derivatives are readily synthesized by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides. nih.gov The urea functional group is a potent hydrogen bond donor and is often used to establish strong and specific interactions with protein targets. This moiety is prevalent in numerous approved drugs. nih.gov

Sulfonamide Formation: Sulfonamides are formed by the reaction of the amine with sulfonyl chlorides. nih.govnih.govluxembourg-bio.com This functional group is a bioisostere of a carboxylic acid and is known for its chemical stability and ability to form strong hydrogen bonds. The synthesis is typically robust and allows for the introduction of a wide array of aryl or alkyl substituents on the sulfonyl group. mdpi.com

| Reaction Type | Generic Reagent | Resulting Functional Group | Structural Impact |

|---|---|---|---|

| Amide Formation | R-COCl or R-COOH | Amide (-NH-C(=O)-R) | Introduces diverse R groups; acts as H-bond donor/acceptor. |

| Urea Formation | R-N=C=O | Urea (-NH-C(=O)-NH-R) | Potent H-bond donor; introduces diverse R groups. |

| Sulfonamide Formation | R-SO2Cl | Sulfonamide (-NH-SO2-R) | Stable H-bond donor; introduces diverse R groups. |

Supramolecular Interactions and Co-crystallization Studies

The field of crystal engineering utilizes non-covalent interactions to design and synthesize novel crystalline materials with tailored physicochemical properties. rsc.orgnih.gov Co-crystals, which are multi-component systems of two or more neutral molecules held together by non-covalent bonds, are of particular interest. researchgate.netnih.gov The molecular structure of this compound possesses multiple functional groups capable of forming robust supramolecular synthons, the fundamental building blocks of supramolecular chemistry. rsc.org

The key interaction sites are:

Pyridine Nitrogen: A strong hydrogen bond acceptor.

Primary Amine: A strong hydrogen bond donor.

Ether Oxygen: A weaker hydrogen bond acceptor.

These sites make the molecule an excellent candidate for co-crystallization studies. A particularly robust and well-documented interaction is the carboxylic acid–pyridine heterosynthon , formed through O-H···N and C-H···O hydrogen bonds. researchgate.netmdpi.com By co-crystallizing this compound with various pharmaceutically acceptable carboxylic acids (co-formers), it is possible to generate a library of new solid forms with potentially improved solubility, stability, and bioavailability.

Beyond the acid-pyridine synthon, the primary amine can form strong N-H···O hydrogen bonds with co-formers containing carbonyl groups, such as amides (e.g., nicotinamide) or ketones. rsc.org The interplay of these various hydrogen bonding motifs can lead to the formation of complex and predictable 1D, 2D, or 3D supramolecular architectures. mdpi.comacs.orgnih.govresearchgate.net

| Co-former Class | Example Co-former | Primary Supramolecular Synthon | Interacting Groups |

|---|---|---|---|

| Carboxylic Acid | Benzoic Acid | Acid-Pyridine Heterosynthon | (Acid) O-H···N (Pyridine) |

| Dicarboxylic Acid | Succinic Acid | Acid-Pyridine Heterosynthon | (Acid) O-H···N (Pyridine) |

| Amide | Nicotinamide | Amine-Carbonyl & Amide-Pyridine | (Amine) N-H···O=C (Amide) |

| Phenol | Resorcinol | Phenol-Pyridine & Phenol-Amine | (Phenol) O-H···N (Pyridine) |

Mechanistic Investigations of 2 3 Chloropyridin 4 Yl Oxy Ethan 1 Amine in Model Systems

Ligand Binding Studies with Isolated Biological Macromolecules

Comprehensive ligand binding studies, including molecular docking and co-crystallography, are crucial for elucidating the interaction of a compound with its biological targets. Such studies would typically involve computational modeling to predict binding affinities and modes, followed by experimental validation through techniques like X-ray crystallography to visualize the precise interactions between the ligand and the macromolecule.

However, a thorough review of scientific literature reveals a notable absence of specific molecular docking or crystallographic data for complexes involving 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine. While research on analogous pyridine (B92270) derivatives exists, direct experimental evidence detailing the binding of this specific compound to isolated proteins or other biological macromolecules is not currently available.

Enzyme Interaction and Inhibition Profiling in Cell-Free Systems

The potential for this compound to modulate enzyme activity is an area of significant interest. Cell-free assays provide a direct method to assess the inhibitory or activating effects of a compound on specific enzymes without the complexities of a cellular environment.

Despite the importance of such profiling, there is a lack of published studies detailing the interaction of this compound with isolated enzymes. Consequently, data on its inhibitory constants (e.g., IC₅₀ or Kᵢ values) against a panel of enzymes are not available in the public domain.

Interaction with Nucleic Acid Analogues and Components (in vitro biophysical studies)

The planar chloropyridinoxy group and the flexible aminoethanoxy side chain of this compound suggest a potential for interaction with nucleic acids. In vitro biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are standard methods to investigate such interactions, including intercalation or groove binding.

At present, there are no specific biophysical studies in the scientific literature that have investigated and characterized the interaction between this compound and nucleic acid analogues or their components.

Chelation and Coordination Chemistry with Metal Ions

The presence of nitrogen and oxygen atoms in this compound provides potential coordination sites for metal ions. The study of its chelation and coordination chemistry is essential to understand its potential to interact with metalloproteins or to be influenced by the presence of physiological metal ions.

Detailed investigations into the coordination chemistry and chelation properties of this compound with various metal ions have not been reported. Therefore, information regarding its stability constants and the structural characterization of any potential metal complexes is currently unavailable.

Membrane Interaction Studies with Artificial Lipid Bilayers

Understanding how a compound interacts with cell membranes is fundamental to comprehending its absorption and distribution. Studies with artificial lipid bilayers, such as liposomes or black lipid membranes, can reveal a compound's ability to permeate, disrupt, or otherwise alter membrane properties.

There is a current lack of published research on the interaction of this compound with artificial lipid bilayers. As a result, its effects on membrane fluidity, permeability, and other biophysical properties of lipid membranes have not been characterized.

Applications of 2 3 Chloropyridin 4 Yl Oxy Ethan 1 Amine As a Chemical Probe or Synthetic Building Block

Role as an Advanced Intermediate in Complex Molecule Synthesis

As a bifunctional molecule, 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine possesses reactive sites that are theoretically useful for constructing more complex molecular architectures. The primary amine group can undergo a wide range of chemical transformations, such as amidation, alkylation, and reductive amination, allowing for its incorporation into larger structures. The chloropyridine ring offers sites for nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.

While related structures, like aminopyridine derivatives, are known intermediates in the synthesis of pharmacologically active agents, including kinase inhibitors, specific examples detailing the use of this compound as a key intermediate in the synthesis of a named complex molecule are not documented in accessible scientific papers or patents. For instance, the synthesis of certain MET kinase inhibitors involves a 2-amino-3-chloropyridin-4-yloxy fragment, which is structurally distinct from the title compound. nih.gov

Table 1: Potential Reactions for Synthetic Elaboration

| Functional Group | Potential Reaction Type | Reagent/Catalyst Example | Resulting Linkage/Structure |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation / Amidation | Acyl Chloride, Carboxylic Acid | Amide Bond |

| Primary Amine (-NH₂) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Chloropyridine | Suzuki Coupling | Boronic Acid, Pd Catalyst | Aryl-Aryl Bond |

| Chloropyridine | Buchwald-Hartwig Amination | Amine, Pd Catalyst | Aryl-Amine Bond |

This table represents theoretical applications based on the compound's functional groups, not documented experimental findings.

Design and Synthesis of Conjugates for Chemical Biology Research

The primary amine of this compound serves as a convenient handle for conjugation to other molecules of interest in chemical biology. It could potentially be linked to fluorophores (like fluorescein (B123965) or rhodamine) to create fluorescent probes for imaging studies, or to affinity tags (such as biotin) for use in pull-down assays to identify protein binding partners. However, there are no specific published studies describing the synthesis or application of such conjugates derived from this particular compound.

Development of Sensors and Detection Systems

The structural components of this compound could potentially be exploited in the design of chemical sensors. The pyridine (B92270) nitrogen and the primary amine could act as binding sites for metal ions, and such binding events could be transduced into a detectable signal (e.g., a change in fluorescence or color). Nevertheless, research on the development and application of sensors or detection systems specifically based on the chemical reactivity of this compound has not been published.

Ligand Development for Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the pyridine ring and the primary amine group give this compound the ability to act as a bidentate ligand, coordinating to metal centers. This characteristic is fundamental to the development of catalysts. Such a ligand could be used to create transition metal complexes for homogeneous catalysis or be immobilized onto a solid support for heterogeneous catalysis. At present, there is no available literature detailing the synthesis of metal complexes with this compound or their evaluation in any catalytic processes.

Analytical Methodologies for the Detection and Quantification of 2 3 Chloropyridin 4 Yl Oxy Ethan 1 Amine

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for the separation and analysis of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine from impurities, starting materials, and complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common approaches.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly suitable method for the analysis of polar, non-volatile compounds like the target amine. Due to the basic nature of the primary amine and the polarity of the molecule, reversed-phase and mixed-mode chromatography are effective separation strategies.

Reversed-Phase HPLC: C18 columns are commonly used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The addition of an acid modifier, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape by protonating the amine group and minimizing interactions with residual silanols on the stationary phase. sielc.commtc-usa.com

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity and improved retention for polar basic compounds. helixchrom.com For instance, a method for analyzing 4-Amino-2-chloropyridine utilized a mixed-mode stationary phase with a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com

Detection is typically achieved using a UV detector, as the pyridine (B92270) ring exhibits strong absorbance in the UV region. For related compounds like 4-Amino-3-Chloropyridine, a detection wavelength of 244 nm has been successfully employed. mtc-usa.com A sensitive HPLC-UV method for the genotoxic impurity 5-amino-2-chloropyridine (B41692) used a C18 column with a mobile phase of methanol (B129727) and pH 3 water, with detection at 254 nm. nih.gov

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 4-Amino-2-chloropyridine | Primesep 100 (mixed-mode) | Acetonitrile, Water, H₂SO₄ | UV (200 nm) | sielc.com |

| 4-Amino-3-Chloropyridine | Cogent Amide™ | A: 90% DI Water / 10% Acetonitrile / 0.1% Formic Acid B: Acetonitrile / 0.1% Formic Acid (Gradient) | UV (244 nm) | mtc-usa.com |

| 5-Amino-2-chloropyridine | C18 (150 x 4.6 mm, 2.7 µm) | Water (pH 3 with H₃PO₄) : Methanol (50:50 v/v) | UV (254 nm) | nih.gov |

| 2-Chloropyridine (B119429) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS-compatible (with formic acid) | sielc.com |

Gas Chromatography (GC):

GC is a powerful technique for separating volatile and thermally stable compounds. cdc.gov For the analysis of pyridine and its derivatives, GC coupled with a mass spectrometer (MS) or a flame ionization detector (FID) is the method of choice. cdc.gov The target compound, this compound, contains a polar primary amine and may be thermolabile, which can present challenges for direct GC analysis. thermofisher.com A derivatization step to convert the amine into a less polar, more volatile derivative may be required to improve chromatographic performance and prevent peak tailing. thermofisher.com

For the analysis of the ether moiety, methods developed for glycol ethers can be informative. A fast GC-MS analysis for a range of glycol ethers was developed using an Rxi®-1301Sil MS column, which has a cyanopropylphenyl-based stationary phase. chromtech.net.aurestek.com This type of column could offer suitable selectivity for the target compound.

| Analyte Class | Column Type | Detector | Key Considerations | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | DB-5MX (or similar) | MS, FID | High sensitivity and specificity with MS detection. cdc.gov | chromatographyonline.com |

| Glycol Ethers | Rxi®-1301Sil MS | MS | Thin film cyanopropyl-based columns provide good resolution and fast run times. chromtech.net.au | chromtech.net.aurestek.com |

| Polar Amines | Various | MS, FID | Derivatization may be necessary for thermolabile or polar amines to improve volatility and peak shape. thermofisher.com | thermofisher.com |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is an excellent alternative to HPLC for the analysis of charged species like protonated amines. thermofisher.com CE offers high separation efficiency, short analysis times, and minimal solvent consumption, aligning with green chemistry principles. mdpi.com

The analysis of aminopyridines has been successfully demonstrated using CE. For instance, a validated CE assay was developed for 3,4-diaminopyridine (B372788) and 4-aminopyridine (B3432731) using a 50 mM phosphate (B84403) buffer at pH 2.5 and an applied voltage of 25 kV. nih.gov This low pH ensures the primary amine group of the target compound is fully protonated, allowing it to migrate in the electric field. Detection is typically performed with a UV detector. mdpi.com A rapid and sensitive CE method for quantifying 4-aminopyridine in plasma utilized a 100 mM phosphate buffer (pH 2.5) with detection at 254 nm. nih.gov

| Analyte(s) | Capillary | Background Electrolyte (Buffer) | Voltage | Detection | Reference |

|---|---|---|---|---|---|

| 3,4-diaminopyridine & 4-aminopyridine | Uncoated fused-silica (30 cm effective length) | 50 mM Phosphate, pH 2.5 | 25 kV | UV | nih.gov |

| 4-aminopyridine | Uncoated fused-silica (50 cm effective length) | 100 mM Phosphate, pH 2.5 | 19 kV | UV (254 nm) | nih.gov |

Spectrophotometric and Fluorimetric Detection Methods

Spectrophotometric and fluorimetric methods are based on the interaction of the analyte with electromagnetic radiation and are primarily used for detection following a separation technique or for direct quantification in simple matrices.

Spectrophotometric Detection:

The UV-Vis spectrum of a molecule is determined by its electronic structure. The chloropyridine ring in this compound is the primary chromophore. Pyridine itself exhibits a strong absorption maximum around 254 nm, with additional peaks at 250 and 262 nm, which are attributed to π-π* and n-π* electronic transitions. researchgate.net The NIST database shows characteristic UV/Visible spectra for pyridine and 2-chloropyridine. nist.govnist.gov The substitution pattern, including the chlorine atom, the oxyethanamine side chain, and the solvent, will influence the exact position and intensity of the absorption maxima (λmax). researchgate.net For quantitative analysis, a calibration curve can be constructed by measuring the absorbance at λmax for a series of standard solutions, following Beer's law.

Fluorimetric Detection:

Fluorescence spectroscopy is often more sensitive and selective than absorption spectroscopy. While pyridine itself has very low fluorescence, the introduction of substituents can significantly alter its photophysical properties. researchgate.net Aminopyridine derivatives, in particular, can be fluorescent. nih.govsciforum.net The fluorescence emission properties, including the maximum emission wavelength and quantum yield, are highly dependent on the molecular structure and the polarity of the solvent. sciforum.netmdpi.com For example, some pyridine-based fluorophores show emission between 300 and 450 nm. mdpi.com If this compound is found to be fluorescent, a highly sensitive analytical method could be developed by measuring its emission intensity at a specific wavelength while exciting at its absorption maximum.

| Compound Class | Technique | Typical λmax (Absorption) | Typical λmax (Emission) | Key Considerations | Reference |

|---|---|---|---|---|---|

| Pyridine | UV-Vis | ~254 nm | N/A (low fluorescence) | Absorbance is due to π-π* and n-π* transitions in the aromatic ring. researchgate.net | researchgate.netnist.gov |

| 2-Chloropyridine | UV-Vis | ~265 nm | N/A | Substitution affects the exact λmax. researchgate.net | nist.govresearchgate.net |

| Aminopyridine Derivatives | Fluorimetry | Varies | 350 - 450 nm | Fluorescence is highly dependent on structure and solvent polarity. sciforum.net | sciforum.netmdpi.com |

Electrochemical Sensing Applications

Electrochemical methods offer a sensitive, cost-effective, and portable means of analysis. These techniques measure changes in electrical signals (like current or potential) resulting from a redox reaction involving the analyte. The viability of electrochemical detection for this compound would depend on its electrochemical activity.

Both the chloropyridine and primary amine moieties could potentially be electroactive. The oxidation of the amine group or the reduction of the C-Cl bond on the pyridine ring could form the basis of a sensing application. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) could be used to investigate its electrochemical behavior at a working electrode, such as a glassy carbon electrode (GCE). up.ac.za While direct examples for this compound are unavailable, studies on the electrochemical detection of 4-chlorophenol (B41353) and cocaine (which contains a tertiary amine) demonstrate the principle. up.ac.zamdpi.com The detection of 4-chlorophenol was achieved at modified GCEs with detection limits in the millimolar to micromolar range. up.ac.zaup.ac.za For enhanced sensitivity and selectivity, the electrode surface can be modified with materials that facilitate the electrochemical reaction. up.ac.za

Quantitative Analysis in Complex Research Matrices (e.g., reaction mixtures, environmental samples)

Quantifying this compound in complex matrices like reaction mixtures or environmental samples requires a combination of efficient sample preparation and a selective analytical technique.

Sample Preparation:

The goal of sample preparation is to isolate the analyte from interfering components and concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE): This classic technique can be used to transfer the analyte from an aqueous matrix to an immiscible organic solvent. The pH of the aqueous phase can be adjusted to control the charge state of the amine and optimize extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique. For an amine-containing compound, cation-exchange SPE is particularly effective. researchgate.net The sample is loaded onto the sorbent at a pH where the amine is protonated (positively charged). After washing away neutral and acidic impurities, the analyte is eluted with a solvent containing a base (like ammonia) to neutralize the amine. researchgate.net

Analytical Finish:

Following sample preparation, a selective and sensitive analytical method is employed for quantification.

HPLC-UV or HPLC-MS: This is often the method of choice for analyzing extracts from reaction mixtures or environmental samples. thermofisher.com The high resolving power of HPLC separates the analyte from co-extracted matrix components, and UV or MS detection provides the necessary selectivity and sensitivity. researchgate.netnih.gov

GC-MS: If the analyte is sufficiently volatile or can be derivatized, GC-MS offers excellent sensitivity and structural confirmation. A method for pyridine in soil and water involved distillation and extraction, followed by GC-MS analysis using deuterated pyridine as an internal standard for accurate quantification.

For instance, the determination of primary aromatic amines in aqueous food simulants was achieved using cation-exchange SPE followed by analysis with ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), achieving detection limits at the µg/L level. researchgate.net Similarly, analyzing for potential genotoxic impurities like 5-amino-2-chloropyridine in active pharmaceutical ingredients (APIs) highlights the need for sensitive and validated methods in complex chemical matrices. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine?